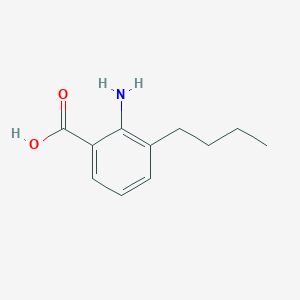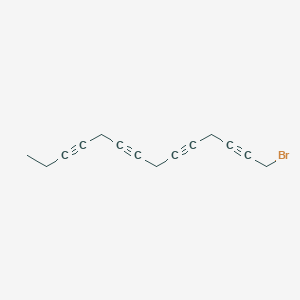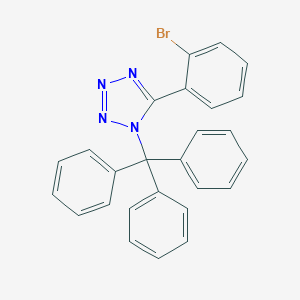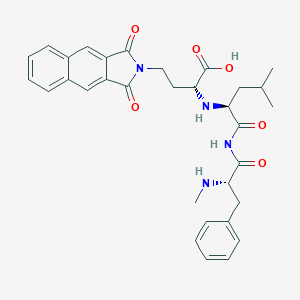
Cddbip-leu-phe-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cddbip-leu-phe-NH2 is a peptide that has been extensively studied for its biochemical and physiological effects. This peptide is synthesized using a variety of methods and has been used in scientific research applications to investigate its mechanism of action. In
Wirkmechanismus
The mechanism of action of Cddbip-leu-phe-NH2 is not fully understood. However, it is believed to act on the opioid receptors in the central nervous system, leading to the release of endogenous opioids and the inhibition of pain signaling pathways. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cddbip-leu-phe-NH2 in lab experiments is its specificity for the opioid receptors, making it a useful tool for investigating the role of the opioid system in pain and inflammation. However, one limitation of using this compound is its relatively short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Cddbip-leu-phe-NH2. One direction is to investigate its potential as a therapeutic agent for the treatment of pain and inflammation. Another direction is to investigate its mechanism of action and its effects on the immune response in more detail. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use.
Conclusion
In conclusion, this compound is a peptide that has been extensively studied for its biochemical and physiological effects. It is synthesized using solid-phase peptide synthesis methods and has been used in scientific research applications to investigate its mechanism of action and potential therapeutic uses. While there are some limitations to its use in lab experiments, this compound remains a useful tool for investigating the role of the opioid system in pain and inflammation.
Synthesemethoden
Cddbip-leu-phe-NH2 is synthesized using solid-phase peptide synthesis (SPPS) methods. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The synthesis of this compound involves the coupling of amino acids with a C-terminal amide group. The peptide is then cleaved from the solid support using a cleavage agent to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Cddbip-leu-phe-NH2 has been used in scientific research applications to investigate its mechanism of action and biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
154296-67-0 |
|---|---|
Molekularformel |
C32H36N4O6 |
Molekulargewicht |
572.7 g/mol |
IUPAC-Name |
(2R)-4-(1,3-dioxobenzo[f]isoindol-2-yl)-2-[[(2S)-4-methyl-1-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C32H36N4O6/c1-19(2)15-27(29(38)35-28(37)26(33-3)16-20-9-5-4-6-10-20)34-25(32(41)42)13-14-36-30(39)23-17-21-11-7-8-12-22(21)18-24(23)31(36)40/h4-12,17-19,25-27,33-34H,13-16H2,1-3H3,(H,41,42)(H,35,37,38)/t25-,26+,27+/m1/s1 |
InChI-Schlüssel |
VCEJALSBINQHFE-PVHODMMVSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC)N[C@H](CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
SMILES |
CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC)NC(CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC)NC(CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
Andere CAS-Nummern |
154296-67-0 |
Synonyme |
(N-(1-carboxy-3-(1,3-dihydro-1,3-dioxo-2H-benz(f)isoindol-2-yl)propyl)-leucyl)-N-methyl-phenylalaninamide CDDBIP-Leu-Phe-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



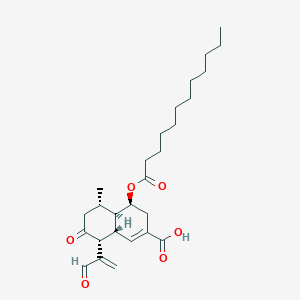
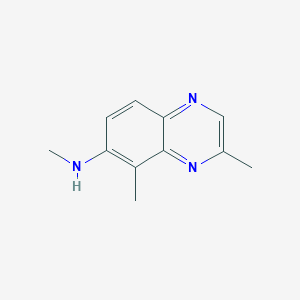

![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)
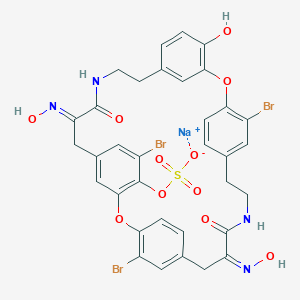
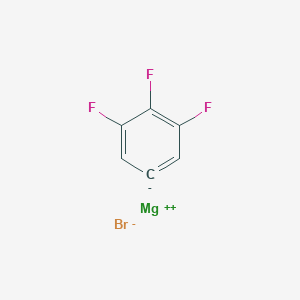
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)
